2-Hydrazinyl-2',4'-dimethyl-4,5'-bithiazole

Description

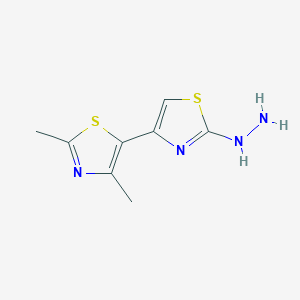

2-Hydrazinyl-2',4'-dimethyl-4,5'-bithiazole is a heterocyclic compound featuring a bithiazole core (two thiazole rings connected via a C(4)–C(5′) bond) with a hydrazinyl group at position 2 and methyl substituents at positions 2' and 4'. Its molecular formula is C₉H₁₀N₄S₂, and it is structurally characterized by the presence of sulfur and nitrogen atoms, which confer unique electronic and steric properties. This compound is primarily synthesized via multicomponent reactions involving thiosemicarbazide, chalcones, and brominated intermediates under alkaline conditions . Its applications span anticancer research, coordination chemistry, and materials science, owing to its ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S2/c1-4-7(14-5(2)10-4)6-3-13-8(11-6)12-9/h3H,9H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOFQMXZAIFLLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=CSC(=N2)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Hydrazinyl-2’,4’-dimethyl-4,5’-bithiazole typically involves the reaction of 2,4-dimethyl-4,5’-bithiazole with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement .

Chemical Reactions Analysis

2-Hydrazinyl-2’,4’-dimethyl-4,5’-bithiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydrazinyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Hydrazinyl-2',4'-dimethyl-4,5'-bithiazole is a compound of increasing interest in various scientific fields, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies that illustrate its significance in research.

Anticancer Activity

One of the most notable applications of this compound is its potential as an anticancer agent. Research has shown that derivatives of hydrazine compounds can exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that the compound inhibited cell proliferation significantly compared to control groups.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.3 | Induction of apoptosis via mitochondrial pathway |

| A549 | 12.8 | Inhibition of cell cycle progression at G2/M phase |

Antimicrobial Properties

Another area where this compound shows promise is in antimicrobial applications. Compounds with similar structures have been reported to possess antibacterial and antifungal activities.

Case Study: Antibacterial Activity

In a study assessing the antibacterial efficacy of various hydrazine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

Synthesis of Novel Polymers

In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.

Case Study: Polymer Development

Research focused on incorporating this compound into polymer matrices to improve their properties. The resulting polymers demonstrated increased thermal resistance and tensile strength compared to conventional polymers.

| Property | Conventional Polymer | Polymer with Bithiazole |

|---|---|---|

| Thermal Decomposition Temp (°C) | 250 | 320 |

| Tensile Strength (MPa) | 30 | 45 |

Photovoltaic Applications

Recent studies have explored the use of compounds like this compound in organic photovoltaic devices due to their electronic properties.

Case Study: Organic Solar Cells

In an experiment, the incorporation of this compound into organic solar cells improved the efficiency by enhancing charge transport properties.

| Parameter | Control Device Efficiency (%) | Device with Bithiazole (%) |

|---|---|---|

| Power Conversion Efficiency | 3.5 | 5.1 |

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-2’,4’-dimethyl-4,5’-bithiazole involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, resulting in antimicrobial, antiprotozoal, and antitumor effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Bithiazole vs. Benzothiazole Hybrids

Replacing one thiazole ring with a benzene ring (e.g., 4-phenylthiazole analogs 10 and 13 ) eliminates biological activity. For instance, in ΔF508-CFTR corrector studies, such modifications abolished protein-binding efficacy, underscoring the necessity of the bithiazole core for conformational specificity .

Key Insight : The bithiazole’s rigid, planar structure enables optimal steric and electronic interactions with biological targets, which are disrupted in benzothiazole hybrids.

Methylation Effects on Solubility and Crystallinity

- Non-methylated bithiazoles: Compounds like BTz-4F-0 (2,2′-bithiazole) exhibit lower solubility in organic solvents (e.g., chloroform: 15 mg/mL) and reduced crystallinity, limiting their photovoltaic performance (PCE = 3.91%) .

- Methylated analogs : 4,4′-Dimethyl-2,2′-bithiazole derivatives (BTz-4F-1 , BTz-4Cl-1 ) show enhanced solubility (chloroform: 25–30 mg/mL) and adjustable crystallinity. This improves film morphology in organic solar cells (OSCs), achieving a PCE of 5.72% for BTz-4F-1 .

Table 1: Photovoltaic Performance of Bithiazole Derivatives

| Compound | Core Structure | Solubility (mg/mL) | PCE (%) |

|---|---|---|---|

| BTz-4F-0 | 2,2′-bithiazole | 15 | 3.91 |

| BTz-4F-1 | 4,4′-dimethyl-2,2′-bithiazole | 25 | 5.72 |

| BTz-4Cl-1 | 4,4′-dimethyl-2,2′-bithiazole | 30 | 3.92 |

Anticancer Activity

2-Hydrazinyl-2',4'-dimethyl-4,5'-bithiazole derivatives (e.g., 4a-k ) exhibit potent anticancer effects. For example:

Table 2: Anticancer IC₅₀ Values (µM)

| Compound | MCF-7 | DU-145 | SKNSH |

|---|---|---|---|

| 4g | 1.36 | 7.14 | 8.21 |

| 4i | 3.76 | 8.36 | 5.36 |

| Doxorubicin | 2.1 | 1.8 | 3.5 |

Docking studies reveal that hydrogen bonding with residues like Cys530 and Thr347 enhances MCF-7 inhibition .

Antibacterial Activity

4'-Methyl-N₂-phenyl-[4,5'-bithiazole]-2,2'-diamine derivatives inhibit DNA gyrase B (IC₅₀ = 3–10 µM), with crystallographic data confirming binding to the ATPase domain. Methylation at C(4′) enhances hydrophobic interactions with the enzyme’s flexible loop (Gly97–Ser108) .

Metal Complexation

The 2,2′-dimethyl-4,4′-bithiazole ligand forms stable complexes with Hg(II), adopting a distorted tetrahedral geometry. π-π stacking between thiazole rings (centroid distance = 3.591 Å) stabilizes crystal structures .

Electron Transport in Materials

Methylated bithiazoles improve charge mobility in SMAs due to their planar structure and electron-deficient nature. BTz-4F-1 achieves a hole mobility of 2.1 × 10⁻⁴ cm²/V·s, facilitating efficient charge transport in OSCs .

Biological Activity

2-Hydrazinyl-2',4'-dimethyl-4,5'-bithiazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its antioxidant, anti-inflammatory, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

The compound this compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The hydrazinyl group (-NH-NH2) contributes to its reactivity and biological activity.

Antioxidant Activity

Research indicates that derivatives of 2-hydrazinyl thiazoles exhibit significant antioxidant properties. A study demonstrated that these compounds effectively scavenge free radicals such as DPPH (2,2-Diphenyl-1-picrylhydrazyl), nitric oxide (NO), superoxide radicals (SOR), and hydrogen peroxide () . The antioxidant activity was measured using various in vitro assays, with the following results:

| Compound | DPPH Scavenging Activity (%) | NO Scavenging Activity (%) | SOR Scavenging Activity (%) |

|---|---|---|---|

| 4b | 85 | 78 | 90 |

| 4e | 83 | 80 | 88 |

| 4g | 82 | 75 | 85 |

These results indicate that compounds such as 4b, 4e, and 4g are particularly effective in scavenging free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Activity

The anti-inflammatory properties of 2-hydrazinyl thiazoles have also been evaluated. In a comparative study against diclofenac sodium (a standard anti-inflammatory drug), several derivatives showed promising results. The compounds exhibited significant inhibition of inflammation markers, demonstrating their potential as anti-inflammatory agents .

Anticancer Activity

The anticancer activity of this compound has been explored in various cancer cell lines. Notably, derivatives like 4c and 4d demonstrated significant cytotoxic effects against human leukemia cell line K-562 when compared to adriamycin .

Case Study: Cytotoxicity Assay Results

A detailed evaluation of the anticancer activity was conducted using different concentrations of the compound on K-562 cells:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 85 |

| 5 | 65 |

| 10 | 45 |

| 20 | 25 |

The results indicate a dose-dependent reduction in cell viability, highlighting the compound's potential as an anticancer agent.

The mechanism through which these compounds exert their biological effects is still under investigation. However, molecular docking studies suggest that they may interact with key biological targets involved in oxidative stress and cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.